- Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship StudyBulletin of the Korean Chemical Society, 2019, 40(7), 729-734,
Cas no 956-02-5 (4'-Chlorochalcone)

4'-Chlorochalcone structure
Nombre del producto:4'-Chlorochalcone
4'-Chlorochalcone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
- BENZILIDENE-4-CHLOROACETOPHENONE
- (E)-1-(4-CHLOROPHENYL)-3-PHENYLPROP-2-EN-1-ONE
- 1-(4-CHLOROPHENYL)-3-PHENYL-2-PROPEN-1-ONE
- 4'-CHLOROCHALCONE: Benzylidene(4-chloroacetophenone) Ketone, p-chlorophenyl styryl
- 4'-Chlorochalcone
- 2-Benzal-4'-chloroacetophenone
- 2-Benzylidene-4'-chloroacetophenone
- (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
- Chalcone, 4'-chloro-
- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-
- Ketone, p-chlorophenyl styryl
- Benzylidene p-chloroacetophenone
- 4'-Chlorchalkon
- (E)-4'-Chlorochalcone
- HIINIOLNGCQCSM-IZZDOVSWSA-N
- SBB055391
- BBL003612
- 4345AF
- STK868560
- RSC004702
- Propenone, 1-(4-chlorophenyl)
- 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (ACI)
- Chalcone, 4′-chloro- (6CI, 7CI, 8CI)
- 1-(4-Chlorophenyl)-3-phenyl-2-propylene-1-ketone
- 4-Chlorophenyl styryl ketone
- 4′-Chlorochalcone
- NSC 39788
- p-Chlorophenyl styryl ketone
- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-, (2E)-
- DTXSID301313946
- 22966-22-9
- AKOS001483156
- (2E)-1-(4-Chlorophenyl)-3-phenyl-2-propene-1-one
- MFCD00016343
- (E)-1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one
- 956-02-5
- LS-14366
- trans-4a(2)-Chlorochalcone
- CS-0116756
- N10378
- Z46033266
- CHEMBL227561
- Propenone, 1-(4-chlorophenyl)-3-phenyl-
- EN300-222020
- SCHEMBL196424
- 3N-001
-
- MDL: MFCD00016343
- Renchi: 1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
- Clave inchi: HIINIOLNGCQCSM-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(Cl)=CC=1)C=CC1C=CC=CC=1
- Brn: 642281
Atributos calculados
- Calidad precisa: 242.05000
- Masa isotópica única: 242.05
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 271
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Carga superficial: 0
- Xlogp3: 3.7
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.202 g/cm3
- Punto de fusión: 95.0 and le 99.0 deg-C
- Punto de ebullición: 386.8 °C at 760 mmHg
- Punto de inflamación: 212 °C
- índice de refracción: 1.632
- PSA: 17.07000
- Logp: 4.23610
- Disolución: Not determined
- Lambda Max: 310(EtOH)(lit.)
4'-Chlorochalcone Información de Seguridad
-
Símbolo:
- Promover:warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26-37
- Rtecs:UD5572990
-
Señalización de mercancías peligrosas:
4'-Chlorochalcone Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4'-Chlorochalcone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-100g |
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |
956-02-5 | 98% | 100g |
¥701.00 | 2024-04-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-226862-25 g |
4'-Chlorochalcone, |
956-02-5 | 25g |
¥684.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-25g |
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |
956-02-5 | 98% | 25g |
¥189.00 | 2024-04-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-5g |
4'-Chlorochalcone |
956-02-5 | 98% | 5g |
¥136.00 | 2022-09-02 | |
TRC | C382208-100mg |
4'-Chlorochalcone |
956-02-5 | 100mg |
$ 75.00 | 2023-09-08 | ||
Fluorochem | 011129-1g |
4'-Chlorochalcone |
956-02-5 | 95% | 1g |
£16.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153804-25G |
4'-Chlorochalcone |
956-02-5 | >98.0%(HPLC) | 25g |
¥228.90 | 2023-09-03 | |
Chemenu | CM277067-25g |
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one |
956-02-5 | 95% | 25g |
$234 | 2021-06-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-25g |
4'-Chlorochalcone |
956-02-5 | 98% | 25g |
¥398.00 | 2022-09-02 | |
Fluorochem | 011129-250g |
4'-Chlorochalcone |
956-02-5 | 95% | 250g |
£270.00 | 2022-03-01 |
4'-Chlorochalcone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 24 h, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ; 30 min, 55 °C
Referencia
- Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation ReactionPhosphorus, 2013, 188(12), 1778-1791,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 30 - 60 min, rt
Referencia
- Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivativesInternational Journal of Pharmacy and Pharmaceutical Research, 2018, 13(3), 112-119,
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ; 10 h, 100 °C
Referencia
- Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible LightACS Catalysis, 2020, 10(6), 3640-3649,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 15 - 30 s, heated
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Microwave induced synthesis and antifungal activities of some chloro/bromo substituted chalconesInternational Journal of Green and Herbal Chemistry, 2012, 1(3), 264-270,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt; overnight, rt
Referencia
- A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-olsJournal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348,
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 6 h, rt
Referencia
- Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) SecretionJournal of Medicinal Chemistry, 2011, 54(16), 5660-5670,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Synthesis of Optically Active Helical Poly(phenylacetylene)s Bearing Oligopeptide Pendants and Their Use as Polymeric Organocatalysts for Asymmetric EpoxidationMacromolecules (Washington, 2007, 40(19), 6783-6785,
Métodos de producción 14
Métodos de producción 15
Métodos de producción 16
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Ethanol ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
- Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole catalyzed by vitamin B1 and its fluorescence propertiesResearch on Chemical Intermediates, 2022, 48(3), 983-1001,
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 -
1.2 -
Referencia
- Tandem addition of α-lithiomethanephosphonate to nitriles. N-Acylation: a convenient route to enamine phosphonatesBulletin of the Korean Chemical Society, 1990, 11(6), 473-4,
4'-Chlorochalcone Raw materials
- 1-(4-chlorophenyl)ethan-1-one
- Benzyl alcohol
- 4-Chlorobenzaldehyde
- Phosphonic acid, [2-(4-chlorophenyl)-2-[(2,2-dimethyl-1-oxopropyl)amino]ethenyl]-, diethyl ester
- Acetophenone
- Benzaldehyde
4'-Chlorochalcone Preparation Products
4'-Chlorochalcone Literatura relevante
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-difenilpropanoides Retrocloronas
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-difenilpropanoides Chalconas y dihidrochalconas Retrocloronas
- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona
956-02-5 (4'-Chlorochalcone) Productos relacionados
- 1806504-79-9(3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one)
- 2133291-65-1(rac-(1R,2S)-2-(furan-3-yl)cyclopropan-1-amine)
- 1804129-94-9(4-Isoxazolecarboxylic acid, 3-(1-amino-1-methylethyl)-, methyl ester)
- 2549065-09-8(1-(benzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine)
- 203932-90-5(2-azidobenzene-1-sulfonyl chloride)
- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)
- 1040064-49-0(2-(4-bromo-2-formylphenoxy)-N-methylpropanamide)
- 72546-09-9(3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-)
- 946358-62-9(2-ethoxy-5-(propan-2-yl)-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
- 1448033-81-5(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(2,3-dimethylphenyl)ethanediamide)
Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
